FPH1

Drug Metabolism Toxicology iPSC Differentiation

Primary human hepatocytes dedifferentiate rapidly in culture, losing CYP450 function and compromising ADME-Tox data. FPH1 (BRD-6125) resolves this by concurrently inducing functional proliferation and preserving hepatic metabolic competence without dedifferentiation. • 45-fold CYP3A4 induction-nearly 3× greater than FH1 • Donor-independent expansion across six genetically diverse sources • Defined 5-chloro-2-methyl sulfonamido pharmacophore with 21 SAR-characterized analogs available

Molecular Formula C16H15ClF2N2O3S
Molecular Weight 388.8 g/mol
CAS No. 708219-39-0
Cat. No. B147183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPH1
CAS708219-39-0
SynonymsFPH1;  BRD-6125
Molecular FormulaC16H15ClF2N2O3S
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C
InChIInChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)
InChIKeyWAOBCCBUTHNTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





FPH1 (CAS 708219-39-0) for Hepatocyte Functional Proliferation and iPS Differentiation Procurement


FPH1 (also designated BRD-6125) is a small molecule belonging to the N-phenyl-2-(N-phenylmethylsulfonamido) acetamide class that was identified through a high-throughput phenotypic screening platform using primary human hepatocytes . It is categorized as a Functional Proliferation Hit (FPH), defined by its capacity to concurrently induce proliferation of primary human hepatocytes while maintaining their liver-specific metabolic functions in vitro . The compound acts without inducing dedifferentiation, thereby enabling the renewable sourcing of functional human hepatocytes for applications in drug metabolism studies, toxicity testing, and liver disease modeling .

Why Generic Substitution of FPH1 (708219-39-0) Fails in Hepatocyte Sourcing Workflows


FPH1 is not a generic hepatocyte growth factor or a broadly acting differentiation agent. It belongs to a distinct chemical class of Functional Proliferation Hits (FPHs) that were differentiated from Functional Hits (FHs) by their unique dual activity profile . Unlike FHs such as FH1, which primarily enhance mature hepatocyte functions, FPH1 simultaneously drives functional proliferation. Furthermore, structure-activity relationship (SAR) analysis revealed that the compound's activity is stringently dependent on a specific 5-chloro-2-methyl substitution pattern on the sulfonamido phenyl ring and a small para-substituent on the phenylamide ring . Substituting FPH1 with a structurally similar analog or a compound from the FH class results in either a loss of the proliferative effect or a failure to sustain mature hepatic functions, thereby invalidating experimental models that require both expanded cell numbers and retained metabolic competence .

FPH1 (708219-39-0) Quantitative Differentiation Evidence Against FH1 and Untreated Controls


Superior Induction of Mature CYP3A4 Metabolic Activity Compared to FH1

In a direct head-to-head comparison of small molecules applied to iPS-derived hepatocyte-like cells (iHeps), FPH1 treatment resulted in a 45-fold increase in CYP3A4 activity relative to untreated cells. This compares to only a 16-fold increase induced by FH1 under identical conditions . The experiment was conducted using isoenzyme-specific substrates with fluorescent or luminescent metabolites to quantify CYP450 activity .

Drug Metabolism Toxicology iPSC Differentiation

Donor-Independent Functional Proliferation Across Genetically Diverse Hepatocyte Sources

FPH1 demonstrated robust activity in primary human hepatocytes isolated from six genetically diverse donors. Immunofluorescence staining for Ki67 and albumin, combined with FACS-mediated cell counting, confirmed that hepatocytes from every source examined expanded upon FPH1 exposure . This contrasts with many hepatocyte expansion protocols that exhibit donor-dependent variability and limited success across diverse genetic backgrounds .

Primary Hepatocyte Expansion Regenerative Medicine Personalized Medicine

Chemically Optimizable Scaffold with Defined SAR and 21 Structural Analogs

FPH1 is the only member of the three strongest screening hits (FH1, FPH1, FPH2) for which a series of structural analogs was available. A search of the 12,477-compound screening library identified 21 analogs of FPH1 sharing the N-phenyl-2-(N-phenylmethylsulfonamido) acetamide core, while FH1 and FPH2 were singletons with no close analogs . SAR analysis defined the key pharmacophore: the 5-chloro-2-methyl substitution on the sulfonamido phenyl ring is essential for activity, and a small para-substituent on the phenylamide ring is required for optimal potency .

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Functional Proliferation with Retained Hepatic Functions and Morphological Maturation

In primary human hepatocyte expansion assays, FPH1 (20 µM) induced a dramatic increase in hepatocyte numbers, with quantitative image analysis revealing up to a 6.6-fold increase in the area of albumin-positive colonies and overall up to a 10-fold increase in total hepatocyte cell count compared to untreated controls . Importantly, treated cells maintained urea synthesis, albumin secretion, and CYP450 activity—key liver-specific functions—throughout the expansion period . Cultures treated with FPH1 also exhibited more pronounced hepatocyte morphologies, including polygonal cell shapes, visible nuclei, and noticeable bile canaliculi .

Hepatocyte Culture Liver Disease Modeling In Vitro Toxicology

Optimal Research and Industrial Applications for FPH1 (708219-39-0) Based on Quantitative Evidence


High-Throughput In Vitro Toxicology and Drug Metabolism Screening Requiring Mature CYP3A4 Activity

FPH1 is the preferred small molecule for generating hepatocyte models with robust CYP3A4 metabolic activity, achieving a 45-fold induction over untreated iHeps—nearly three times that of the alternative compound FH1 . Laboratories conducting ADME-Tox screening or drug-drug interaction studies should select FPH1 to ensure that CYP3A4-mediated metabolism, the most clinically relevant Phase I enzyme, is adequately represented in their in vitro system. The compound's ability to drive both proliferation and functional maturation enables the cost-effective production of large, metabolically competent hepatocyte batches for high-throughput platforms.

Reproducible Expansion of Primary Human Hepatocytes from Diverse Donor Populations

For biobanks, CROs, and academic core facilities that must process hepatocytes from multiple human donors, FPH1 provides consistent, donor-independent expansion, with documented success across six genetically diverse sources . This reproducibility is critical for minimizing batch-to-batch variability in cell-based assays and for generating donor-matched panels for population-level toxicogenomic studies. Procurement of FPH1 ensures a standardized expansion protocol that is not compromised by the inherent genetic variability of human donor material.

Medicinal Chemistry Lead Optimization of Hepatocyte Proliferation Inducers

Research groups engaged in developing next-generation hepatocyte expansion agents or proprietary differentiation media should acquire FPH1 as a validated starting point for SAR-driven optimization. The availability of 21 structurally related analogs with defined activity data allows for rational design of improved derivatives . Unlike FH1 and FPH2, which lack any analog series, FPH1 offers a chemically tractable scaffold with a defined pharmacophore (5-chloro-2-methyl sulfonamido substitution) that can be systematically modified to enhance potency, solubility, or selectivity .

Generation of Mature, Functional Hepatocytes from iPS Cells for Disease Modeling

FPH1 is indicated for protocols aiming to differentiate iPS cells into hepatocyte-like cells (iHeps) that exhibit adult-like morphology and metabolic function. Treated iHeps display polygonal cell shapes, visible nuclei, and well-developed bile canaliculi, and cluster with adult hepatocytes—not fetal hepatocytes—in Euclidean clustering analyses of gene expression . For researchers modeling inherited liver diseases or developing cell-based therapies, FPH1 provides a critical component for pushing iPS-derived hepatocytes toward a mature, physiologically relevant phenotype that more accurately recapitulates in vivo liver biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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